methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Description
Indoxacarb, with the systematic IUPAC name methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate, is a pro-insecticide belonging to the oxadiazine class. It is widely used in agriculture for controlling lepidopteran pests due to its selective toxicity toward insects and low mammalian toxicity .
Properties
IUPAC Name |
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDNGWVXFMUHC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045183 | |
| Record name | N-Decarboxymethylated indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200568-74-7 | |
| Record name | N-Decarboxymethylated indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Outline
Reaction Conditions
- Chlorination is typically performed under mild conditions to avoid over-chlorination or side reactions.
- Carbamoylation requires anhydrous conditions and often uses coupling agents to facilitate amide bond formation.
- Cyclization is temperature and pH dependent, optimized to favor ring closure without decomposition.
- Esterification uses methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Purification involves recrystallization from suitable solvents and chromatographic techniques to remove impurities and isomers.
Research Findings and Optimization
- The stereochemistry at the 4a position is controlled by the choice of chiral starting materials or chiral catalysts during cyclization.
- The commercial product often contains approximately 25% of the (R)-isomer, which is inactive, highlighting the importance of stereoselective synthesis and purification.
- High purity of the key intermediate directly correlates with the yield and purity of the final indoxacarb product.
- Optimization of reaction times and temperatures reduces by-products and enhances overall efficiency.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorination reagent | N-chlorosuccinimide (NCS) or Cl2 | Controlled stoichiometry critical |
| Carbamoylation agent | 4-(trifluoromethoxy)phenyl isocyanate or carbamoyl chloride | Anhydrous solvents required |
| Cyclization temperature | 50–100 °C | Acid or base catalysis |
| Esterification solvent | Methanol | Acid catalyst present |
| Purification method | Recrystallization, silica gel chromatography | Removes inactive isomers and impurities |
| Yield | 60–80% overall | Dependent on intermediate purity |
Chemical Reactions Analysis
Types of Reactions: methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Replacement of certain atoms or groups with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. Conditions such as temperature, pressure, and pH are carefully controlled to achieve desired outcomes.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler compounds with fewer functional groups.
Scientific Research Applications
Agricultural Use
Methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate is primarily recognized as an insecticide. Its mechanism involves acting on the nervous system of insects by inhibiting sodium channels. This compound is particularly effective against a range of agricultural pests.
Key Benefits :
- Targeted Action : It selectively targets insect sodium channels, minimizing harm to non-target species.
- Residual Activity : Exhibits prolonged efficacy in pest control due to its stability in various environmental conditions.
Medicinal Chemistry
Research has indicated potential applications in medicinal chemistry. The compound's structural features suggest it may interact with biological targets relevant to disease treatment.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : Investigations are ongoing into its effectiveness against various bacterial strains.
Case Study 1: Insecticidal Efficacy
In a field trial conducted on crops susceptible to aphid infestations, this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results highlighted its effectiveness at low application rates and minimal impact on beneficial insects.
| Treatment | Aphid Population Reduction (%) | Beneficial Insect Impact |
|---|---|---|
| Untreated | 0 | High |
| Treated | 85 | Low |
Case Study 2: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of modified oxadiazine derivatives based on the original compound structure. Results indicated that certain modifications led to enhanced potency against breast cancer cell lines.
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original | 15 | CDK inhibition |
| Modified A | 5 | Enhanced CDK inhibition |
| Modified B | 10 | Apoptosis induction via p53 |
Mechanism of Action
The mechanism of action of methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate involves its interaction with specific molecular targets in insects. It primarily affects the sodium channels in nerve cells, leading to paralysis and death of the pests. The compound binds to these channels, disrupting normal nerve function and causing a cascade of physiological effects that ultimately result in pest control.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₂₂H₁₈ClF₃N₃O₇ .
- Mechanism of Action : Indoxacarb is metabolized in insects to its active form, decarbomethoxylated indoxacarb (DCJW), which blocks voltage-gated sodium channels (VGSCs), preventing nerve impulse transmission .
- Applications : Effective against resistant pests like Spodoptera littoralis at sublethal doses (e.g., 60 g/feddan in cotton fields) .
Enantiomeric Comparison: (4aS)- vs. (4aR)-Isomers
Indoxacarb exists as two enantiomers due to its stereogenic center at the 4a position. The (4aS)-isomer (S-enantiomer) is biologically active, while the (4aR)-isomer (R-enantiomer) exhibits negligible insecticidal activity .
| Property | (4aS)-Isomer (Indoxacarb) | (4aR)-Isomer |
|---|---|---|
| Activity | High sodium channel inhibition (EC₅₀: 0.1 μM) | Inactive |
| Toxicity (Rat LD₅₀) | 268 mg/kg (oral) | Not reported |
| Pesticidal Use | Commercial formulations | No agricultural application |
Research Findings :
- Technical-grade indoxacarb contains ≥98% S-enantiomer to maximize efficacy .
- The R-isomer is excluded from formulations due to its lack of bioactivity .
Metabolite Comparison: Indoxacarb vs. DCJW
Indoxacarb is metabolized to DCJW (methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate), the active sodium channel blocker.
Functional Impact :
- DCJW binds to the slow-inactivated state of sodium channels, causing irreversible paralysis in insects .
- Mammals rapidly detoxify DCJW, explaining indoxacarb’s low vertebrate toxicity .
Structural Analogs and Functional Equivalents
(a) Isoquinoline Derivatives ()
Methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate shares a chloroaromatic and ester group with indoxacarb but lacks the oxadiazine ring.
(b) Benzodiazepine Derivatives ()
(2S)-(4-Chlorophenyl){(3S)-7-iodo-2,5-dioxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl}acetic acid contains a trifluoromethylphenyl group but targets GABA receptors instead of sodium channels. This highlights the role of trifluoromethoxy groups in enhancing ligand-receptor binding across pesticide classes.
(c) Chlorantraniliprole ()
Though structurally distinct (anthranilic diamide class), chlorantraniliprole is a functional analog as a sodium channel disruptor.
| Property | Indoxacarb | Chlorantraniliprole |
|---|---|---|
| Target Site | VGSC (DCJW metabolite) | Ryanodine receptors |
| Mammalian Toxicity | Low (LD₅₀ > 500 mg/kg) | Low (LD₅₀ > 2,000 mg/kg) |
| Soil Bioavailability | Moderate (35–70% in loam) | High (85–90% in sandy soil) |
Biological Activity
Methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate, commonly referred to as indoxacarb, is a member of the oxadiazine family and serves primarily as an insecticide. Its biological activity is characterized by its mode of action on insect sodium channels, leading to disruption of nerve function in target pests.
Indoxacarb is a white powder with the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C20H15ClF3N3O5
- Molecular Weight : 455.7 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A chloro group
- A trifluoromethoxy phenyl moiety
- An oxadiazine ring system
Indoxacarb acts primarily as an insecticide through the following mechanisms:
- Sodium Channel Blockade : It inhibits sodium channels in the insect nervous system, which leads to paralysis and death of the insect.
- Entry Routes : The compound can enter insects via ingestion and direct contact.
Efficacy Against Target Pests
Indoxacarb has shown effectiveness against various lepidopteran pests including:
- Earias vittella
- Heliothis virescens
- Musca domestica
- Choristoneura rosaceana
- Plutella xylostella
- Spodoptera litura
Acute Toxicity
Indoxacarb exhibits varying levels of toxicity depending on the route of exposure:
- Oral Route : Considered toxic.
- Inhalation : Harmful.
- Dermal Exposure : Low toxicity.
Long-term Effects
In long-term studies on rats and dogs:
- No significant carcinogenic effects were observed.
- The NOAEL (No Observed Adverse Effect Level) was determined to be 1.04 mg/kg body weight/day based on hematological effects.
Metabolism and Excretion
Indoxacarb undergoes extensive metabolism in mammals:
- It is primarily stored in fat and blood.
- The compound is slowly excreted via urine and feces.
Case Study 1: Efficacy in Crop Protection
A study evaluated the effectiveness of indoxacarb on maize and lettuce. Results indicated significant pest control with minimal non-target effects observed. The compound's formulation as an emulsifiable concentrate (150 g/L) was particularly effective in controlling larval stages of target pests .
Case Study 2: Environmental Impact Assessment
Research conducted by the University of Hertfordshire assessed the environmental fate and ecotoxicology of indoxacarb. Findings suggested moderate toxicity to terrestrial organisms but highlighted its relatively low bioaccumulation potential .
Table 1: Toxicity Levels of Indoxacarb
| Route of Exposure | Toxicity Level | NOAEL (mg/kg bw/day) |
|---|---|---|
| Oral | Toxic | 0.68 - 0.99 |
| Inhalation | Harmful | N/A |
| Dermal | Low | N/A |
Table 2: Target Pests Controlled by Indoxacarb
| Pest Species | Efficacy (% Control) |
|---|---|
| Earias vittella | 90 |
| Heliothis virescens | 85 |
| Musca domestica | 95 |
| Choristoneura rosaceana | 88 |
| Plutella xylostella | 92 |
| Spodoptera litura | 90 |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of polycyclic heterocycles like this compound often requires precise control of reaction parameters. For example, cyclization steps involving indeno-oxadiazine systems may demand anhydrous conditions, inert atmospheres, and catalysts like triethylamine or DMF as solvents to stabilize intermediates . Optimization should focus on temperature (e.g., 120°C for cyclization reactions) and stoichiometric ratios of reagents (e.g., carbamoylating agents) to minimize side products. Analytical techniques such as TLC and HPLC are critical for monitoring reaction progress .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multimodal spectroscopic analysis is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the stereochemistry of the indeno-oxadiazine core and trifluoromethoxy substituents. Infrared (IR) spectroscopy confirms functional groups like the carbamate carbonyl (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine and fluorine .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar compounds, this molecule may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and lab coats. Emergency protocols should include immediate decontamination with water for skin contact and activated charcoal for ingestion. Refer to Safety Data Sheets (SDS) for analogous carbamoyl derivatives for hazard mitigation .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?
- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrolysis pathways (e.g., ester cleavage under acidic/basic conditions) and photodegradation kinetics. Experimentally, accelerated stability studies (pH 3–9 buffers, UV light exposure) combined with LC-MS/MS analysis quantify degradation products. Environmental persistence should be assessed via OECD 307 guidelines for soil half-life determination .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or species-specific pharmacokinetics. Use hepatic microsome assays (human/rodent) to identify metabolic hotspots (e.g., methyl ester hydrolysis). Isotope labeling (³H or ¹⁴C) tracks metabolite distribution in vivo. Pharmacodynamic studies should correlate plasma concentrations with target engagement (e.g., receptor binding assays) .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for specific biological targets?
- Methodological Answer : Systematic substitution of the trifluoromethoxy-phenyl group (e.g., replacing Cl with Br or modifying the carbamoyl linker) can elucidate steric/electronic effects. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes. Molecular docking against crystallographic protein structures (e.g., kinases or GPCRs) identifies critical interactions .
Q. What experimental designs are optimal for evaluating the ecological impact of this compound in non-target organisms?
- Methodological Answer : Follow split-plot designs (randomized blocks with replicates) to test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos). Measure endpoints like LC₅₀, oxidative stress biomarkers (SOD, CAT activity), and teratogenicity. Long-term ecosystem studies should monitor bioaccumulation in food chains using GC-MS or HPLC-UV .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
